molecular formula C25H26BrN3O B2725431 2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide CAS No. 1022023-22-8

2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide

Cat. No.: B2725431
CAS No.: 1022023-22-8
M. Wt: 464.407
InChI Key: RZGIHFNFDJZTCY-UHFFFAOYSA-N
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Description

2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an ethanamide moiety attached to a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine derivative.

    Attachment of the Ethanamide Moiety: The ethanamide group can be introduced through an amidation reaction involving 2-bromoaniline and an appropriate acylating agent, such as acetic anhydride.

    Final Coupling: The final step involves coupling the diphenylmethylpiperazine derivative with the ethanamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the diphenylmethyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids depending on the site of oxidation.

    Reduction: The major product would be the dehalogenated phenyl derivative.

    Substitution: Substituted derivatives with functional groups such as azides or thiols.

Scientific Research Applications

2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The diphenylmethyl group may enhance binding affinity to these targets, while the bromophenyl group could influence the compound’s pharmacokinetic properties. The piperazine ring is known to interact with various biological pathways, potentially modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Diphenylmethyl)piperazinyl)-N-(2-chlorophenyl)ethanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-(Diphenylmethyl)piperazinyl)-N-(2-fluorophenyl)ethanamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-(Diphenylmethyl)piperazinyl)-N-(2-iodophenyl)ethanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide can influence its reactivity and interaction with biological targets compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and pharmacokinetic properties, making it unique among its similar compounds.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O/c26-22-13-7-8-14-23(22)27-24(30)19-28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGIHFNFDJZTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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